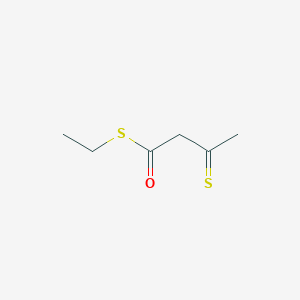

S-Ethyl 3-thioxobutanethioate

Description

S-Ethyl 3-thioxobutanethioate (chemical formula: C₆H₁₀OS₂) is a thioester characterized by a thioxo (C=S) group at the 3-position and an ethylthio (S-CH₂CH₃) moiety. Thioesters like this are pivotal in organic synthesis, particularly in glycosylation reactions () and agrochemical applications ().

Key properties inferred from analogs:

- Reactivity: The thioxo group enhances electrophilicity compared to oxo (C=O) derivatives, facilitating nucleophilic attacks.

- Stability: Thioesters generally exhibit lower thermal stability than esters due to weaker C-S bonds.

Properties

Molecular Formula |

C6H10OS2 |

|---|---|

Molecular Weight |

162.3 g/mol |

IUPAC Name |

S-ethyl 3-sulfanylidenebutanethioate |

InChI |

InChI=1S/C6H10OS2/c1-3-9-6(7)4-5(2)8/h3-4H2,1-2H3 |

InChI Key |

BNZRVSNUTPEFCK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)CC(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl 3-thioxobutanethioate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with sulfur to form the corresponding thioester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl 3-thioxobutanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

S-Ethyl 3-thioxobutanethioate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of β-thioxo thioesters, which are important intermediates in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl 3-thioxobutanethioate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its thioester group allows it to form covalent bonds with target proteins, enzymes, or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

S-Trityl 3-Oxobutanethioate ()

Key Differences :

- The trityl group in S-Trityl 3-oxobutanethioate provides steric bulk, reducing reactivity in nucleophilic substitutions compared to the smaller ethyl group in this compound.

S-Ethyl Trifluorothioacetate ()

Key Differences :

- The trifluoromethyl group in S-ethyl trifluorothioacetate significantly lowers the boiling point and increases resistance to hydrolysis compared to non-fluorinated thioesters.

- The extended carbon chain in this compound may enhance lipophilicity, favoring applications in hydrophobic matrices (e.g., pesticide formulations) .

Ethyl 3-Hydroxybutanoate (–7)

Key Differences :

S-Ethyl Carbamothioates ()

Examples: Prothiocarb, butylate, and EPTC (S-ethyl dipropylthiocarbamate).

Key Differences :

- Thiocarbamates like EPTC have nitrogen-bound alkyl groups, enhancing their herbicidal activity through enzyme inhibition. In contrast, thioesters may act as acylating agents in synthesis .

Q & A

Q. What are the established synthetic routes for S-Ethyl 3-thioxobutanethioate, and how are they optimized for yield and purity?

Methodological Answer: The synthesis typically involves thioesterification reactions, such as the reaction of ethanethiol with 3-thioxobutanoyl chloride under inert conditions. Optimization parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base-mediated conditions .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like oxidation .

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Characterization : Confirmed via -NMR (δ ~2.8 ppm for thioester protons), IR (C=S stretch at ~1200 cm⁻¹), and GC-MS (m/z 158.14) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to detect volatile impurities .

- Spectroscopy : NMR for structural confirmation; FTIR monitors degradation (e.g., C=S bond cleavage) .

- Elemental analysis : Validates stoichiometric ratios (C: 30.38%, H: 3.18%, S: 40.51%) .

- Stability testing : Accelerated aging studies under varying pH and temperature to identify decomposition pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (volatility: BP ~90.5°C) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste disposal : Segregate as hazardous sulfur-containing waste for incineration .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

Methodological Answer:

- Comparative studies : Replicate methods under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables .

- Statistical analysis : Apply ANOVA to evaluate significance of yield differences across studies .

- In-situ monitoring : Use techniques like ReactIR to track intermediate formation and identify bottlenecks .

- Error analysis : Quantify uncertainties in measurement tools (e.g., GC calibration curves) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT calculations : Model transition states to compare activation energies for reactions with amines vs. alcohols .

- Molecular dynamics : Simulate solvent effects (e.g., polarity of DMF vs. THF) on reaction rates .

- Electrostatic potential maps : Identify nucleophilic attack sites on the thioester group (C=S vs. C-O) .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can mechanistic studies clarify the role of this compound in multicomponent reactions?

Methodological Answer:

- Isotopic labeling : Use -labeled substrates to track carbon migration in reactions like the Hantzsch thiazole synthesis .

- Kinetic isotope effects (KIE) : Compare to determine rate-limiting steps (e.g., C-S bond cleavage) .

- Trapping intermediates : Add scavengers (e.g., TEMPO) to isolate reactive species like thiyl radicals .

- Cross-over experiments : Mix isotopically distinct reagents to confirm intermolecular vs. intramolecular pathways .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral catalysts : Use organocatalysts (e.g., thiourea derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry .

- Solvent screening : Test chiral solvents (e.g., (R)-limonene) for non-covalent stereocontrol .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (ee) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

- Standardized protocols : Adopt IUPAC guidelines for NMR solvent referencing (e.g., TMS at 0 ppm) and IR calibration .

- Interlaboratory comparisons : Share samples between labs to rule out instrument-specific artifacts .

- Meta-analysis : Compile literature data into a database (e.g., Table 1) to identify outliers and trends.

| Study | -NMR (δ, ppm) | IR C=S (cm⁻¹) | Source |

|---|---|---|---|

| A | 2.79 | 1198 | |

| B | 2.83 | 1205 | |

| C | 2.75 | 1189 |

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

- Dose-response modeling : Fit data to Hill or Log-Logistic curves using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

- Uncertainty quantification : Report 95% confidence intervals for IC₅₀ values .

- Comparative toxicity : Use ANOVA to contrast effects with structurally similar thioesters (e.g., methyl analogs) .

Experimental Design Considerations

Q. How to design a robust study investigating the thermal decomposition of this compound?

Methodological Answer:

- Controlled variables : Use TGA/DSC under N₂ vs. O₂ atmospheres to assess oxidative stability .

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy from non-isothermal data .

- Product identification : Trap volatiles via cold traps and analyze with GC-MS (e.g., ethanethiol detection) .

Q. What experimental controls are critical when studying the catalytic activity of this compound in organocatalysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.